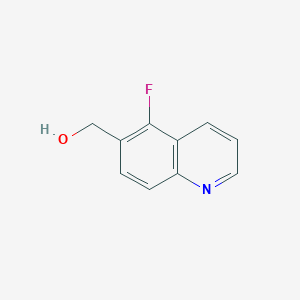
(5-Fluoroquinolin-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoroquinolin-6-yl)methanol: is an organic compound belonging to the quinoline family, characterized by a fluorine atom at the 5-position and a hydroxymethyl group at the 6-position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoroquinolin-6-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with quinoline, a heterocyclic aromatic organic compound.
Hydroxymethylation: The hydroxymethyl group is introduced at the 6-position through a formylation reaction followed by reduction. This can be done using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (5-Fluoroquinolin-6-yl)methanol can undergo oxidation to form (5-Fluoroquinolin-6-yl)methanal using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).
Reduction: The compound can be reduced to (5-Fluoroquinolin-6-yl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, converting the hydroxyl group to a halide using thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: PCC, MnO₂
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: SOCl₂, phosphorus tribromide (PBr₃)
Major Products
Oxidation: (5-Fluoroquinolin-6-yl)methanal
Reduction: (5-Fluoroquinolin-6-yl)methane
Substitution: Various substituted quinolines depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Fluoroquinolin-6-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
Medicinally, this compound derivatives are explored for their antimicrobial and anticancer activities. The fluorine atom often enhances the biological activity of these compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (5-Fluoroquinolin-6-yl)methanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing the binding affinity to the target. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Fluoroquinolin-8-yl)methanol
- (6-Fluoroquinolin-2-yl)methanol
- (7-Fluoroquinolin-4-yl)methanol
Uniqueness
Compared to its analogs, (5-Fluoroquinolin-6-yl)methanol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which can lead to distinct chemical reactivity and biological activity. The position of the substituents can significantly influence the compound’s interaction with biological targets and its overall stability.
Propriétés
Formule moléculaire |
C10H8FNO |
|---|---|
Poids moléculaire |
177.17 g/mol |
Nom IUPAC |
(5-fluoroquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8FNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-5,13H,6H2 |
Clé InChI |
OOMRBTYKSRGNTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2F)CO)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


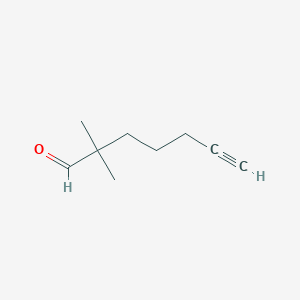
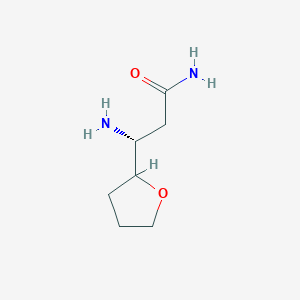
![7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13065290.png)
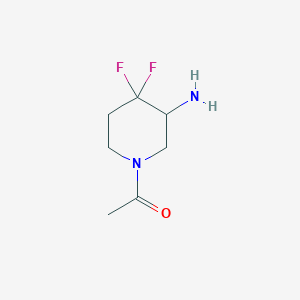
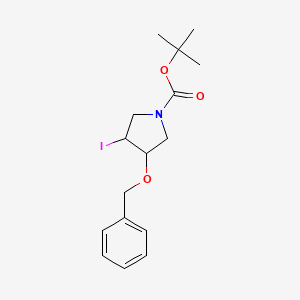
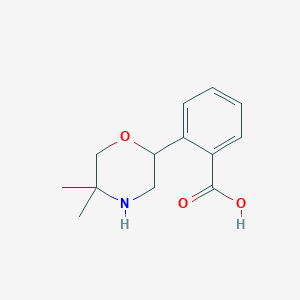
![(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B13065312.png)
![6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13065327.png)
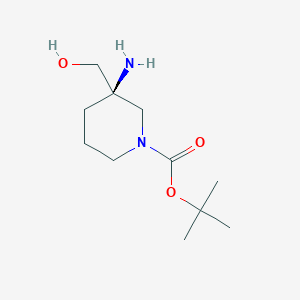
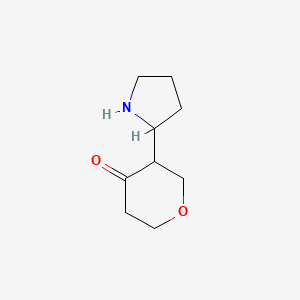
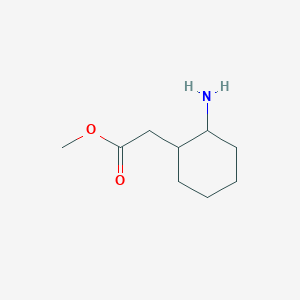
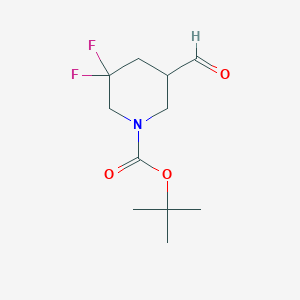

![tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate](/img/structure/B13065349.png)
